LDS-751

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

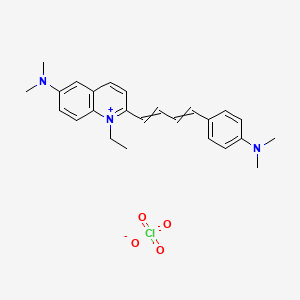

C25H30ClN3O4 |

|---|---|

Molekulargewicht |

472 g/mol |

IUPAC-Name |

2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate |

InChI |

InChI=1S/C25H30N3.ClHO4/c1-6-28-23(16-13-21-19-24(27(4)5)17-18-25(21)28)10-8-7-9-20-11-14-22(15-12-20)26(2)3;2-1(3,4)5/h7-19H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

FGBAVQUHSKYMTC-UHFFFAOYSA-M |

Kanonische SMILES |

CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

Synonyme |

6-(Dimethylamino)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)-1,3-butadien-1-yl)-1-ethylquinolinium perchlorate Exciton dye LDS 751 LDS-751 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

LDS-751 Dye: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye commonly utilized as a nucleic acid stain.[1][2] Its unique spectral properties and staining characteristics make it a versatile tool in a variety of applications, including flow cytometry, fluorescence microscopy, and cell-based assays. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols, and data analysis considerations.

Core Properties and Specifications

This compound is characterized by its distinct chemical structure and spectral profile. A summary of its key quantitative data is presented below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Alternate Names | 2-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-3-ethylbenzothiazolium perchlorate | [1] |

| Molecular Formula | C₂₅H₃₀N₃•ClO₄ | [1] |

| Molecular Weight | 471.98 g/mol | [1] |

| Appearance | Dark green powder | [3] |

| Solubility | Water or Dimethylsulfoxide (DMSO) | [3] |

| Storage | Store at -20°C, protect from light | [4] |

| Stability | ≥ 2 years at -20°C | [4] |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (on dsDNA) | ~543 nm | [3][5] |

| Alternative Excitation | Can be well excited with 488 nm laser line | [3] |

| Emission Maximum | ~712 nm | [3][5] |

| Fluorescence Enhancement | ~20-fold upon binding to dsDNA | [3][6] |

| Quantum Yield (in Methanol) | 0.014 | |

| Molar Extinction Coefficient (ε) | Data not readily available. AAT Bioquest suggests contacting them for this information. | [7] |

Mechanism of Action and Cellular Localization

While initially characterized as a nucleic acid stain, extensive research has revealed a more nuanced mechanism of action for this compound in viable cells. In live nucleated cells, this compound is largely excluded from the nucleus and instead preferentially binds to the polarized membranes of mitochondria.[8] This mitochondrial accumulation is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a significant reduction in this compound staining.[8] This characteristic makes this compound a valuable tool for assessing mitochondrial health and function.

It is crucial for researchers to be aware of this mitochondrial preference when interpreting results, as changes in this compound fluorescence may reflect alterations in mitochondrial membrane potential rather than changes in nuclear status.[8] In contrast, in fixed and permeabilized cells, this compound can access and stain nuclear DNA.

Below is a diagram illustrating the proposed mechanism of this compound mitochondrial staining in live cells.

Caption: Proposed mechanism of this compound accumulation in the mitochondria of live cells.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Cell Staining Protocol for Microscopy and Flow Cytometry

This protocol is a general guideline and may require optimization based on cell type and experimental conditions.

Materials:

-

This compound dye

-

Dimethylsulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Suspension or adherent cells

Procedure:

-

Stock Solution Preparation: Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in cell culture medium or buffer.[3] The optimal concentration should be determined empirically for each cell type and application. Higher concentrations may lead to non-specific staining.[3]

-

Cell Staining:

-

For adherent cells: Grow cells on coverslips or in appropriate culture vessels. Remove the culture medium and add the this compound working solution.

-

For suspension cells: Pellet the cells by centrifugation and resuspend them in the this compound working solution.

-

-

Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[3]

-

Washing (Optional): For some applications, washing the cells with PBS or medium after incubation may reduce background fluorescence.

-

Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry.

Below is a workflow diagram for the general cell staining protocol.

Caption: General experimental workflow for staining cells with this compound.

Applications and Data Analysis

This compound is a versatile dye with several key applications in cellular analysis.

Flow Cytometry

In flow cytometry, this compound is particularly useful for:

-

Discriminating nucleated from non-nucleated cells: Due to its nucleic acid binding properties, it can be used to separate red blood cells from nucleated cells.[3]

-

Multicolor analysis: Its far-red emission allows for its inclusion in multicolor panels with minimal spectral overlap with common fluorophores like FITC and PE.[3]

-

Viability assessment: In some contexts, changes in this compound staining intensity can be correlated with cell viability.

A general gating strategy for flow cytometry analysis is depicted below.

Caption: A general, sequential gating strategy for flow cytometry data analysis.

Fluorescence Microscopy

This compound is widely used in fluorescence microscopy for visualizing mitochondria in live cells and nuclei in fixed cells. Its far-red emission is advantageous for reducing autofluorescence from cellular components.

Logical Relationships of this compound Properties and Applications

The properties of this compound are directly linked to its various applications in research. The following diagram illustrates these relationships.

Caption: Logical relationships between the properties of this compound and its research applications.

References

- 1. scbt.com [scbt.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. LDS 751 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Extinction Coefficient [LDS 751] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of LDS-751

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a versatile, cell-permeant fluorescent dye with a complex mechanism of action that is highly dependent on the physiological state of the cell. Initially characterized as a nucleic acid stain, subsequent research has revealed its potent ability to accumulate in mitochondria of viable cells, a process governed by mitochondrial membrane potential. This dual characteristic makes this compound a powerful tool for a range of applications, from multicolor flow cytometry to high-resolution cellular imaging, but also necessitates careful interpretation of its fluorescence. This guide provides a detailed technical overview of the core mechanisms of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its effective use in a research setting.

Core Mechanism of Action: A Dual-Targeting Dye

The mechanism of action of this compound is best understood as a two-pronged process: its interaction with nucleic acids and its accumulation in energized mitochondria.

Nucleic Acid Intercalation

In its capacity as a nucleic acid stain, this compound exhibits a high affinity for double-stranded DNA (dsDNA).[1] Upon binding, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield.[2][3] This property allows for the detection and quantification of nucleic acids, particularly in fixed and permeabilized cells where the plasma and mitochondrial membranes are compromised. This compound can be excited by the common 488 nm laser line, and its long-wavelength emission makes it suitable for multicolor analyses with minimal spectral overlap with other common fluorophores.[2][4]

Mitochondrial Sequestration in Viable Cells

In viable, nucleated cells, this compound functions as a potentiometric dye, accumulating in mitochondria in response to their negative membrane potential.[5][6] The dye's cationic nature drives its electrophoretic movement across the inner mitochondrial membrane, leading to its sequestration within the mitochondrial matrix.[7] This accumulation is a hallmark of healthy, respiring mitochondria with a robust membrane potential.[5][8]

Crucially, studies have demonstrated that the staining pattern of this compound in live cells is virtually identical to that of Rhodamine 123, a well-established probe for mitochondrial membrane potential.[5] Conversely, co-staining with nuclear-specific dyes like Acridine Orange shows minimal co-localization, indicating that in viable cells, this compound is largely excluded from the nucleus.[1][5]

The mitochondrial accumulation of this compound is sensitive to perturbations in mitochondrial membrane potential. Treatment with mitochondrial depolarizing agents, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) and valinomycin, leads to a dramatic reduction in this compound fluorescence within the mitochondria.[5][8] This characteristic makes this compound a useful tool for assessing mitochondrial health and function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Excitation Maximum (on dsDNA) | ~543 nm | [2] |

| Alternative Excitation | 488 nm | [2][4] |

| Emission Maximum | ~712 nm | [2][9] |

| Molecular Weight | 471.98 g/mol | [2] |

| Fluorescence Enhancement (upon binding to dsDNA) | ~20-fold | [2][3] |

| Effective Staining Concentration Range | 0.02 - 20 µg/mL | [5] |

Experimental Protocols

Protocol 1: Staining of Live Cells for Mitochondrial Visualization

This protocol is designed for the analysis of mitochondrial membrane potential in living cells.

1. Reagent Preparation:

- This compound Stock Solution: Prepare a 5-10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] Store at -20°C, protected from light.

- This compound Working Solution: Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 1-10 µM.[2] The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Cell Staining:

- For Adherent Cells: Grow cells on coverslips or in appropriate imaging dishes. Remove the culture medium and wash the cells once with PBS. Add the this compound working solution and incubate for 15-60 minutes at 37°C.[2]

- For Suspension Cells: Pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[1] Resuspend the cells in the this compound working solution and incubate for 15-60 minutes at 37°C.[2]

3. Imaging:

- After incubation, the cells can be directly analyzed by fluorescence microscopy or flow cytometry without a wash step.[2]

- For microscopy, use appropriate filter sets for excitation around 488 nm or 543 nm and emission detection around 712 nm.

4. (Optional) Depolarization Control:

- To confirm that this compound staining is dependent on mitochondrial membrane potential, treat a parallel sample of cells with a mitochondrial depolarizing agent such as CCCP (e.g., 10 µM) for 10-15 minutes prior to or during this compound staining. A significant reduction in mitochondrial fluorescence is expected.

Protocol 2: Staining of Fixed and Permeabilized Cells for Nucleic Acid Detection

This protocol is suitable for staining the nucleus in fixed cells.

1. Cell Fixation and Permeabilization:

- For Adherent Cells: Wash cells with PBS. Fix with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.[1] Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.[1] Wash three times with PBS.

- For Suspension Cells: Pellet cells and resuspend in PBS. Fix and permeabilize as described for adherent cells, with centrifugation and resuspension steps between each solution change.

2. Staining:

- Prepare a working solution of this compound at a concentration of approximately 10 µg/mL in PBS.[1]

- Incubate the fixed and permeabilized cells with the this compound working solution for 1-5 minutes at room temperature.[1]

3. Washing and Mounting:

- Wash the cells twice with PBS.[1]

- Resuspend cells in PBS for flow cytometry or mount coverslips with an anti-fade mounting medium for microscopy.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of this compound in viable vs. fixed cells.

Caption: Experimental workflow for live cell mitochondrial staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FluoroFinder [app.fluorofinder.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Spectral Properties of LDS-751

This compound is a versatile, cell-permeant fluorescent dye with applications spanning from flow cytometry to microscopy. Its unique spectral properties and staining characteristics make it a valuable tool for assessing cell viability, mitochondrial function, and for multicolor analysis. This guide provides a comprehensive overview of the core spectral properties of this compound, detailed experimental protocols, and the underlying mechanisms of its function.

Core Properties and Quantitative Data

This compound is a nucleic acid stain that exhibits a significant increase in fluorescence upon binding to DNA.[1][2][3] However, in live nucleated cells, its localization is primarily dictated by mitochondrial membrane potential.[1][4][5]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 471.98 g/mol | [1][2][6] |

| Appearance | Dark green powder | [1] |

| Solubility | Water, Dimethylsulfoxide (DMSO) | [1] |

Spectral Properties

The spectral characteristics of this compound can vary slightly depending on the solvent and its binding state (e.g., bound to DNA or accumulating in mitochondria).

| Parameter | Value | Conditions/Notes | Source(s) |

| Excitation Maximum (λex) | ~540-543 nm | Bound to dsDNA | [1][7][8] |

| 561 nm | [9] | ||

| Emission Maximum (λem) | ~710-712 nm | [1][3][7][9] | |

| 670 nm | [4] | ||

| Recommended Laser Line | 488 nm | Can be efficiently excited | [1][2][3] |

| Fluorescence Enhancement | ~20-fold | Upon binding to dsDNA | [1][2][3] |

| Quantum Yield (Φ) | 0.014 | In methanol | [10] |

| Molar Extinction Coefficient (ε) | Not publicly available | Typically measured in ddH₂O or PBS. Can be requested from the vendor. | [11] |

Experimental Protocols

General Staining Protocol for Live Cells

This protocol is suitable for staining mitochondria in live cells for analysis by fluorescence microscopy or flow cytometry.

Materials:

-

This compound powder

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

Adherent or suspension cells

Procedure:

-

Stock Solution Preparation: Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[1] Store this solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in your chosen cell culture medium or PBS.[1] It is recommended to perform a titration to find the optimal concentration for your specific cell type and application. High concentrations may lead to non-specific staining.[1]

-

Cell Staining:

-

For adherent cells , remove the culture medium and add the this compound working solution to cover the cell monolayer.

-

For suspension cells , pellet the cells by centrifugation and resuspend them in the this compound working solution.

-

-

Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[1]

-

Analysis: The cells can be analyzed directly without washing. However, if high background is observed, a wash step with PBS or culture medium can be included. Proceed with analysis on a fluorescence microscope, flow cytometer, or microplate reader.[1]

Staining Protocol for Fixed and Permeabilized Cells

While this compound is primarily used for live cells to assess mitochondrial potential, it can also be used as a nuclear stain in fixed cells.

Materials:

-

Live cells on coverslips or in suspension

-

PBS

-

3.7% Formaldehyde (B43269) in PBS

-

0.2% Triton X-100 in PBS

-

This compound working solution (as prepared above)

Procedure:

-

Cell Fixation: Wash cells twice with PBS. Fix the cells with 3.7% formaldehyde for 10 minutes at room temperature.[4]

-

Washing: Discard the fixative and wash the cells three times with PBS for 5 minutes each.[4]

-

Permeabilization: Add 0.2% Triton X-100 to the cells and incubate for 5 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

-

Staining: Add the this compound working solution and incubate for 1-5 minutes at room temperature.[4]

-

Final Washes: Wash the cells twice with PBS for 5 minutes each.[4]

-

Analysis: Mount the coverslips with an appropriate mounting medium or resuspend the cells in PBS for analysis.

Protocol for Determination of Relative Fluorescence Quantum Yield

The quantum yield of this compound can be determined relative to a standard of known quantum yield (e.g., Cresyl Violet in methanol, Φ = 0.54).[10]

Materials:

-

This compound

-

Quantum yield standard (e.g., Cresyl Violet)

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer (for emission measurements)

-

Appropriate solvent (e.g., methanol)

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra for all solutions, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (If the same solvent is used for the sample and standard, the refractive index term cancels out).

-

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can be used to calculate the quantum yield of the sample.

Signaling Pathways and Mechanisms of Action

This compound does not directly participate in signaling pathways. Instead, it serves as an indicator of mitochondrial health, which is a critical component of many signaling cascades, particularly those related to apoptosis and cellular stress.

In healthy, living cells, this compound is largely excluded from the nucleus and instead accumulates in mitochondria in a process driven by the mitochondrial membrane potential (ΔΨm).[1][5][12] This potential is a key indicator of mitochondrial function and overall cell health. A decrease in ΔΨm is an early event in apoptosis.

Mechanism of Mitochondrial Staining

The accumulation of the cationic this compound dye within the mitochondria is dependent on the negative charge of the inner mitochondrial membrane in polarized mitochondria.[5] When the mitochondrial membrane depolarizes, as occurs during apoptosis or cellular stress, the dye is no longer retained, leading to a significant decrease in mitochondrial fluorescence.[5][12] This property allows researchers to monitor changes in mitochondrial health in response to various stimuli or drug treatments.

Caption: Mechanism of this compound mitochondrial staining.

Experimental Workflows

Flow Cytometry Workflow for Mitochondrial Potential

This compound is well-suited for flow cytometry to analyze mitochondrial health in cell populations.

Caption: Flow cytometry workflow for assessing mitochondrial potential with this compound.

Instrument Settings:

-

Excitation: A 488 nm or 561 nm laser is typically used.

-

Emission: A long-pass filter, such as a 670 nm LP or a bandpass filter like 710/50 nm, is appropriate for collecting the far-red emission of this compound.

-

Compensation: When performing multicolor analysis, ensure proper compensation is set up using single-stained controls to account for spectral overlap.

This comprehensive guide provides the foundational knowledge and practical protocols for effectively utilizing this compound in your research. By understanding its spectral properties and mechanisms of action, you can leverage this powerful fluorescent probe to gain valuable insights into cellular processes.

References

- 1. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extinction Coefficient [LDS 751] | AAT Bioquest [aatbio.com]

- 3. rsc.org [rsc.org]

- 4. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]

- 5. Mitochondrial Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. research.pasteur.fr [research.pasteur.fr]

- 7. ulab360.com [ulab360.com]

- 8. LDS 751 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. FluoroFinder [app.fluorofinder.com]

An In-Depth Technical Guide to the Excitation and Emission Spectra of LDS-751

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye commonly utilized in a variety of biological research applications. Its spectral properties make it a valuable tool for cellular imaging, flow cytometry, and as a probe for mitochondrial membrane potential and multidrug resistance. This technical guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and an exploration of its application in relevant signaling pathways.

Core Photophysical Properties of this compound

This compound exhibits distinct excitation and emission characteristics that are crucial for its effective use in experimental settings. The dye is optimally excited in the yellow-orange region of the visible spectrum and emits in the far-red to near-infrared region. This large Stokes shift is advantageous for minimizing spectral overlap in multicolor imaging experiments.

Spectral Data

The key spectral properties of this compound are summarized in the table below. It is important to note that while the peak excitation is in the 540-561 nm range, the dye can be efficiently excited by the commonly available 488 nm laser line.[1][2]

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 540 - 561 nm[2][3][4][5] | Varies with solvent and binding state |

| Emission Maximum (λem) | 710 - 712 nm[2][3][4] | Varies with solvent and binding state |

| Quantum Yield (Φ) | 0.014[4] | Methanol |

| Molar Extinction Coefficient (ε) | Data not readily available. Please contact the manufacturer for specific values.[6] | Typically measured in ddH₂O or PBS. |

| Solubility | DMSO, water[3] | - |

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for measuring the fluorescence spectra of this compound and for its application in cell-based assays.

Measurement of Excitation and Emission Spectra

This protocol outlines the steps for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., DMSO, ethanol, methanol)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as DMSO.[3] Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 712 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 400-700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 600-800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Cellular Staining with this compound

This protocol provides a general guideline for staining live cells with this compound to visualize mitochondria.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live cells in culture

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or in suspension.

-

Staining Solution Preparation: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[3] The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[3]

-

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove excess dye.

-

Imaging or Analysis: Image the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 540-560 nm and emission collection above 650 nm) or analyze by flow cytometry using the appropriate laser for excitation (e.g., 488 nm or 561 nm) and a far-red emission channel.

Signaling Pathway and Experimental Workflow Visualizations

This compound is a valuable tool for investigating specific cellular signaling pathways, particularly those involving mitochondrial health and drug resistance.

Monitoring Mitochondrial Membrane Potential in Apoptosis

Changes in mitochondrial membrane potential (ΔΨm) are a key indicator of cellular health and are often altered during apoptosis.[7][8][9] this compound accumulates in healthy mitochondria with a high membrane potential. Upon apoptotic induction and the subsequent collapse of ΔΨm, the fluorescence intensity of this compound within the mitochondria decreases, providing a measurable indicator of this critical apoptotic event.[5]

Caption: Apoptotic signaling pathway involving mitochondrial membrane potential.

P-glycoprotein Mediated Drug Efflux

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic drugs out of the cell.[1][10][11][12] this compound is a substrate of P-gp and can be used to study its function and inhibition.

Caption: Workflow for assessing P-glycoprotein inhibition using this compound.

Conclusion

This compound is a versatile far-red fluorescent dye with valuable applications in cell biology and drug development. Its distinct spectral properties, particularly its large Stokes shift, make it well-suited for multicolor imaging. Understanding its excitation and emission characteristics, along with proper experimental protocols, is essential for obtaining reliable and meaningful data. The ability of this compound to report on mitochondrial membrane potential and to act as a substrate for P-glycoprotein makes it a powerful tool for investigating critical cellular processes such as apoptosis and multidrug resistance.

References

- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extinction Coefficient [LDS 751] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationships of diverse apoptotic death process patterns to mitochondrial membrane potential (Δψm) evaluated by three-parameter flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 12. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]

LDS-751 Cell Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye initially utilized as a nucleic acid stain.[1] However, extensive research has revealed its primary localization within the mitochondria of viable cells, a process intricately linked to mitochondrial membrane potential.[2][3] This guide provides an in-depth exploration of the core mechanisms governing this compound's passage across cellular membranes, its intracellular accumulation, and its efflux, with a particular focus on its interaction with ATP-binding cassette (ABC) transporters. Understanding these dynamics is critical for its application in cellular imaging, flow cytometry, and as a probe for multidrug resistance.

Core Concepts of this compound Permeability and Localization

This compound readily crosses the plasma membrane of live cells. Its intracellular fate is largely dictated by the electrochemical potential across the inner mitochondrial membrane. In healthy cells with polarized mitochondria, the dye accumulates within the mitochondrial matrix.[2][4] Depolarization of the mitochondrial membrane, for instance by agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or valinomycin, leads to a significant reduction in this compound staining, confirming the dependence of its accumulation on mitochondrial membrane potential.[2][4] While it was once considered a nuclear stain, studies have shown minimal co-localization with nuclear markers like acridine (B1665455) orange or DAPI in viable cells, indicating it is largely excluded from the nucleus.[2][4]

A crucial factor influencing the net intracellular concentration of this compound is its recognition and active removal from the cell by multidrug resistance proteins, particularly P-glycoprotein (P-gp/ABCB1).[5][6] P-gp is a prominent ABC transporter that functions as an ATP-dependent efflux pump, extruding a wide range of hydrophobic compounds from the cell's cytoplasm.[7][8] this compound is a substrate for the rhodamine-123-selective site (R site) of P-gp, which transports it from the cytoplasmic leaflet of the plasma membrane to the extracellular space.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of this compound with P-glycoprotein. This data is essential for designing and interpreting experiments involving this dye as a P-gp substrate.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 0.75 µM | Purified P-glycoprotein | [7] |

Experimental Protocols

Protocol 1: Mitochondrial Staining in Live Cells

This protocol outlines the general steps for staining mitochondria in live cells with this compound for fluorescence microscopy or flow cytometry.

Materials:

-

This compound (CAS 181885-68-7)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Live cells in suspension or adhered to a culture dish

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer with appropriate filters (Excitation: ~488 nm or 543 nm, Emission: ~712 nm)[9][10]

Procedure:

-

Stock Solution Preparation: Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[10]

-

Working Solution Preparation: Dilute the stock solution in cell culture medium to achieve a final working concentration. A typical starting range is 0.02-20 µg/ml, which can be optimized for specific cell types and applications.[2][3] A common starting concentration is 1 to 10 µM.[10]

-

Cell Staining:

-

For adherent cells, remove the culture medium and add the this compound working solution.

-

For suspension cells, pellet the cells by centrifugation and resuspend them in the this compound working solution.

-

-

Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[10] The optimal incubation time may vary depending on the cell type.

-

Washing (Optional): For some applications, washing the cells with warm PBS or culture medium can reduce background fluorescence. However, this compound can often be used in a no-wash protocol.

-

Imaging/Analysis:

-

Microscopy: Image the cells directly using a fluorescence microscope equipped with appropriate filters.

-

Flow Cytometry: Analyze the cells on a flow cytometer.

-

Protocol 2: P-glycoprotein Efflux Assay Using this compound

This protocol describes a method to assess the function of P-glycoprotein by measuring the efflux of this compound from cells.

Materials:

-

Cells with known P-gp expression (e.g., NIH-3T3-G185 cells overexpressing P-gp) and a corresponding parental cell line as a negative control.[11]

-

This compound

-

P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) as a positive control for efflux inhibition.

-

Cell culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture P-gp expressing and parental cells to a suitable density.

-

Loading with this compound: Incubate both cell types with a specific concentration of this compound (e.g., 1 µM) for a defined period (e.g., 30 minutes) at 37°C.

-

Efflux Initiation: After loading, wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed culture medium. To test for P-gp inhibition, include a known P-gp inhibitor in the medium for a subset of the P-gp expressing cells.

-

Efflux Measurement: Incubate the cells at 37°C to allow for efflux. At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cells.

-

Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence over time indicates dye efflux.

-

Data Analysis: Compare the rate of fluorescence decrease between the P-gp expressing cells, the parental cells, and the P-gp expressing cells treated with the inhibitor. A slower rate of efflux in the presence of the inhibitor or in the parental cell line confirms P-gp-mediated transport of this compound.

Visualizations

This compound Cellular Uptake and Mitochondrial Accumulation

Caption: this compound passively diffuses across the plasma membrane and accumulates in mitochondria driven by the mitochondrial membrane potential (ΔΨm).

P-glycoprotein Mediated Efflux of this compound

Caption: P-glycoprotein utilizes ATP hydrolysis to actively transport this compound from the cytoplasm to the extracellular space.

Experimental Workflow for P-gp Efflux Assay

Caption: A streamlined workflow for assessing P-glycoprotein mediated efflux of this compound using flow cytometry.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transport of this compound from the cytoplasmic leaflet of the plasma membrane by the rhodamine-123-selective site of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinPGx [clinpgx.org]

- 9. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. AID 681127 - TP_TRANSPORTER: inhibition of this compound efflux in NIH-3T3-G185 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

LDS-751 and its Interaction with DNA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Spectral Characteristics

LDS-751 is a fluorescent compound that exhibits a significant enhancement in its fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[2][3] This property is central to its function as a DNA stain. The dye can be excited by the common 488 nm laser line, although its peak excitation when bound to dsDNA is at approximately 543 nm.[2][4] The emission maximum is in the far-red region of the spectrum, at around 712 nm.[3][5] This large Stokes shift is advantageous for multicolor fluorescence applications. Upon binding to dsDNA, the fluorescence intensity of this compound is enhanced by approximately 20-fold.[2][3]

| Property | Value | Source |

| Excitation Maximum (bound to dsDNA) | ~543 nm | [2][4] |

| Emission Maximum (bound to dsDNA) | ~712 nm | [3][5] |

| Fluorescence Enhancement (upon binding to dsDNA) | ~20-fold | [2][3] |

DNA Binding Affinity and Mechanism

Currently, there is a notable absence of publicly available quantitative data detailing the binding affinity of this compound to DNA. While product literature describes it as having a "high affinity," specific dissociation constants (Kd) from techniques such as fluorescence titration, surface plasmon resonance, or isothermal titration calorimetry have not been reported in the reviewed literature.

The precise mechanism of how this compound binds to DNA, whether through intercalation between base pairs, binding within the minor groove, or another mode of interaction, has not been definitively elucidated in the available resources. Understanding this mechanism is crucial for interpreting experimental results and for the rational design of new DNA-binding molecules.

To determine these fundamental properties, a series of biophysical experiments would be required. Below is a generalized protocol for how one might approach the determination of the dissociation constant (Kd) using fluorescence spectroscopy.

Experimental Protocol: Determination of DNA Binding Affinity (Kd) by Fluorescence Titration

This protocol is a generalized methodology and would require optimization for the specific characteristics of this compound.

Objective: To determine the dissociation constant (Kd) of this compound binding to a defined DNA sequence.

Materials:

-

This compound stock solution (concentration precisely determined by spectrophotometry)

-

Purified dsDNA of a specific length and sequence (e.g., calf thymus DNA or a synthetic oligonucleotide)

-

Binding buffer (e.g., Tris-HCl buffer with a specific pH and salt concentration, as ionic strength can significantly affect binding)

-

Fluorometer

-

Cuvettes suitable for fluorescence measurements

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a high-concentration stock solution of dsDNA in the binding buffer. The concentration of DNA should be accurately determined using UV absorbance at 260 nm.

-

Prepare a working solution of this compound at a fixed concentration in the binding buffer. The concentration should be low enough to ensure that the fluorescence signal is within the linear range of the fluorometer.

-

-

Fluorescence Titration:

-

Place the this compound working solution into the fluorometer cuvette.

-

Set the excitation and emission wavelengths on the fluorometer to the optimal values for DNA-bound this compound (e.g., excitation at ~543 nm and emission at ~712 nm).

-

Record the initial fluorescence intensity of the this compound solution alone (F0).

-

Incrementally add small aliquots of the concentrated dsDNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate (the time required should be determined experimentally) and then record the fluorescence intensity (F).

-

Continue the titration until the fluorescence signal no longer increases significantly with further addition of DNA, indicating saturation of the binding.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying each fluorescence reading by a dilution factor (Vtotal / Vinitial).

-

Plot the change in fluorescence (ΔF = F - F0) as a function of the total DNA concentration.

-

The resulting binding curve can be fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a simple one-site binding model is: ΔF = ΔFmax * [DNA] / (Kd + [DNA]) where ΔFmax is the maximum change in fluorescence at saturation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the DNA binding affinity of this compound using fluorescence titration.

Caption: Workflow for determining Kd of this compound with DNA.

Logical Relationship of Binding Parameters

The interaction between this compound and DNA can be conceptually broken down into the binding event itself and the resulting fluorescence signal. The following diagram illustrates this relationship.

Caption: this compound and DNA interaction leading to fluorescence.

Conclusion

This compound is a valuable tool for staining DNA in cellular and molecular biology applications, primarily due to its significant fluorescence enhancement upon binding. However, a comprehensive understanding of its DNA binding affinity and mechanism is currently hampered by a lack of publicly available quantitative data. The experimental protocol outlined in this guide provides a standard framework for researchers to determine the dissociation constant of this compound with DNA. Further biophysical studies are necessary to fully characterize the binding stoichiometry and the specific mode of interaction, which will undoubtedly enhance the utility and interpretation of data generated using this fluorescent probe.

References

LDS-751: A Technical Guide to its Dual Nuclear and Mitochondrial Staining Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDS-751 is a versatile, cell-permeant fluorescent dye with a fascinating dual-staining characteristic that is dependent on cell viability. In healthy, live cells possessing polarized mitochondria, this compound functions as a mitochondrial stain, being actively excluded from the nucleus. Conversely, in fixed or dead cells with compromised membrane integrity and depolarized mitochondria, the dye readily enters the nucleus and intercalates with DNA, acting as a nuclear stain. This unique property, combined with its far-red fluorescence, makes this compound a valuable tool for a range of applications in cell biology, particularly for assessing cell viability and mitochondrial function. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, staining mechanisms, and detailed protocols for its application in microscopy and flow cytometry.

Core Properties of this compound

This compound is a nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[1] Its utility in cellular imaging is underscored by its far-red emission, which minimizes interference from cellular autofluorescence.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540-543 nm (bound to dsDNA) | Can be excited by a 488 nm laser line.[2] |

| Emission Maximum (λem) | ~710-712 nm | Far-red emission is advantageous for multicolor imaging.[2] |

| Fluorescence Enhancement | ~20-fold upon binding to dsDNA | [1] |

| Quantum Yield (Φ) | 0.014 (in methanol) | |

| Molar Extinction Coefficient (ε) | Data not readily available in public literature. It is recommended to contact the supplier for this information.[3] |

Staining Mechanism: A Tale of Two Organelles

The localization of this compound staining is a direct indicator of cellular health, specifically the status of the mitochondrial membrane potential.

Mitochondrial Staining in Live Cells

In viable cells, the mitochondrial inner membrane maintains a significant electrochemical potential gradient. This negative charge inside the mitochondria is thought to drive the accumulation of the cationic this compound dye. Studies have shown that the staining pattern of this compound in live cells is virtually identical to that of well-established mitochondrial membrane potential-dependent dyes like Rhodamine 123.[4] Co-localization experiments with nuclear stains such as Acridine Orange reveal little to no overlap, confirming the exclusion of this compound from the nucleus in healthy cells.[4] Depolarization of the mitochondrial membrane using agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a dramatic reduction in this compound fluorescence within the mitochondria, further cementing the role of membrane potential in its localization.[4]

Nuclear Staining in Fixed and Dead Cells

When cells undergo fixation or death, the integrity of the plasma and mitochondrial membranes is compromised, and the mitochondrial membrane potential is lost. This allows this compound to freely diffuse throughout the cell and bind to its primary molecular target: nucleic acids. Due to the high concentration of DNA within the nucleus, a strong fluorescent signal is observed in this organelle in fixed and dead cells. This characteristic allows for the use of this compound as a marker to distinguish between live and dead cell populations in flow cytometry and microscopy.[5]

Experimental Protocols

The following are detailed methodologies for the application of this compound in key experimental contexts.

Live-Cell Microscopy for Mitochondrial Staining

This protocol is designed for visualizing mitochondria in living cells.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Appropriate cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Optional: MitoTracker dye for co-localization

-

Optional: DAPI or Hoechst stain for nuclear counterstaining

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration in the range of 0.2-2 µM is a good starting point, but optimal concentration may vary by cell type.

-

Staining: Remove the existing culture medium and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

-

(Optional) Co-staining: For co-localization studies, cells can be simultaneously or sequentially stained with other organelle-specific dyes like MitoTracker Green FM (for mitochondria) and Hoechst 33342 (for nuclei) following the manufacturers' protocols.

Fixed-Cell Microscopy for Nuclear Staining

This protocol outlines the procedure for staining the nuclei of fixed cells.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cells cultured on coverslips or slides

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Prepare a working solution of this compound in PBS (e.g., 1-5 µM). Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a Cy5 filter set.

Flow Cytometry for Live/Dead Cell Discrimination

This protocol details the use of this compound to differentiate between live and dead cells in a population.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Single-cell suspension

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in flow cytometry buffer.

-

Staining: Add this compound to the cell suspension to a final concentration of 0.5-2 µM.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. Excite with a 488 nm or 561 nm laser and collect the emission in a far-red channel (e.g., >670 nm).

-

Gating: Live cells with intact membranes and polarized mitochondria will exhibit low this compound fluorescence, while dead or dying cells with compromised membranes will show high fluorescence intensity. Gate on the this compound negative/dim population to analyze live cells.

Visualizing Workflows and Mechanisms

DOT Language Scripts for Diagram Generation

Caption: Differential localization of this compound in live versus dead/fixed cells.

Caption: Workflow for live/dead cell discrimination using this compound in flow cytometry.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Extinction Coefficient [LDS 751] | AAT Bioquest [aatbio.com]

- 4. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of sample fixation and the use of this compound or anti-CD45 for leukocyte identification in mouse whole blood for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LDS-751 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye primarily utilized as a nucleic acid stain in flow cytometry.[1][2] It exhibits a significant fluorescence enhancement of approximately 20-fold upon binding to double-stranded DNA.[1][2] While it can be excited by the common 488 nm blue laser, its excitation maximum is closer to 543 nm.[1][2] Its long wavelength emission maximum at around 712 nm makes it a valuable tool for multicolor flow cytometry analysis, minimizing spectral overlap with fluorochromes that emit in the green and yellow-orange range.[1][2]

A critical characteristic of this compound is its differential staining behavior in live versus fixed cells. In viable, nucleated cells, this compound is largely excluded from the nucleus and instead accumulates in mitochondria with polarized membranes.[3][4][5] This mitochondrial staining is dependent on the mitochondrial membrane potential, as depolarization leads to a dramatic reduction in fluorescence.[3][5] In contrast, in fixed and permeabilized cells, this compound readily stains the nucleus. This property allows for its use in discriminating between intact and damaged cells in a sample.[6]

These unique properties make this compound a versatile tool for various applications, including:

-

Identification of nucleated cells in a mixed population.[1][7]

-

Discrimination of intact versus damaged cells.[6]

-

Use as a far-red counterstain in multicolor immunophenotyping panels.

This document provides a detailed protocol for the use of this compound in flow cytometry, including recommended staining concentrations, instrument settings, and considerations for data interpretation.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum | ~540-561 nm[2][3][8] |

| Emission Maximum | ~710-712 nm[1][2][8] |

Table 2: Recommended Staining Parameters

| Parameter | Recommended Range/Value | Notes |

| Stock Solution Concentration | 5-10 mM in DMSO[1] | Store protected from light at -20°C. |

| Working Concentration | 1-10 µM | Optimal concentration should be determined by titration for each cell type and application. |

| 0.02-20 µg/mL | This range has been shown to be effective for mitochondrial staining in fibroblasts and monocytes.[3][4] | |

| 10 µg/mL | Used for leukocyte identification in mouse whole blood.[3][7] | |

| Incubation Time | 15-60 minutes[1] | |

| Incubation Temperature | Room Temperature or 37°C |

Experimental Protocols

Part 1: Preparation of this compound Staining Solutions

-

Prepare a 5-10 mM this compound Stock Solution:

-

Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 5 mM stock solution from 1 mg of this compound (Molecular Weight: 471.98 g/mol ), dissolve it in approximately 424 µL of DMSO.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Prepare the this compound Working Solution:

-

On the day of the experiment, dilute the stock solution to the desired working concentration in an appropriate buffer (e.g., PBS, HBSS, or cell culture medium).

-

A starting concentration of 1-10 µM is recommended.[1] The optimal concentration should be determined by titration for your specific cell type and experimental conditions.

-

Part 2: Staining Protocol for Suspension Cells (e.g., Lymphocytes)

-

Cell Preparation:

-

Harvest cells and wash them once with PBS or another suitable buffer.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in the appropriate buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Add the this compound working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) Wash the cells once with buffer to remove excess dye. Centrifuge at 300-400 x g for 5 minutes and resuspend in fresh buffer. This step may reduce background fluorescence but is not always necessary.

-

-

Flow Cytometry Analysis:

-

Acquire events on the flow cytometer immediately after staining.

-

Part 3: Staining Protocol for Adherent Cells (e.g., Fibroblasts)

-

Cell Preparation:

-

Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin if it affects the cellular process you are studying.

-

Wash the cells once with PBS.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in the appropriate buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Follow steps 2.2 and 2.3 from the suspension cell protocol.

-

Part 4: Staining Protocol for Fixed Cells

-

Cell Fixation:

-

After harvesting and washing the cells, resuspend the cell pellet in a suitable fixation buffer (e.g., 1-4% paraformaldehyde in PBS).

-

Incubate for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS to remove the fixative.

-

-

Permeabilization (Optional but Recommended):

-

Resuspend the fixed cells in a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS).

-

Incubate for 10-15 minutes at room temperature.

-

Wash the cells once with PBS.

-

-

Staining:

-

Resuspend the fixed and permeabilized cells in buffer.

-

Add the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Acquire events on the flow cytometer.

-

Flow Cytometry Instrument Setup

-

Excitation: this compound can be excited by the 488 nm (blue) laser, although a 532 nm (green) or 561 nm (yellow-green) laser will provide more optimal excitation.

-

Emission: Detect the this compound signal in the far-red channel. A bandpass filter such as 695/40 nm or a similar long-pass filter is commonly used.[8] On many cytometers, this corresponds to the detector used for PerCP, PerCP-Cy5.5, or similar fluorochromes.

-

Compensation: When using this compound in multicolor experiments, it is crucial to perform proper compensation. This compound has been reported to cause a decrease in the fluorescence intensity of FITC-labeled cells.[3] Therefore, single-stained compensation controls for this compound and all other fluorochromes in your panel are essential. Be aware of potential spectral overlap into the APC and APC-Cy7 channels and set compensation accordingly.

Data Interpretation and Troubleshooting

-

Live Cells: In live, healthy cells, a bright this compound signal is indicative of cells with polarized mitochondrial membranes. A decrease in fluorescence intensity can indicate mitochondrial depolarization, an early event in apoptosis.

-

Fixed Cells: In fixed and permeabilized cells, the this compound signal correlates with DNA content and can be used to identify nucleated cells.

-

High Background: If high background fluorescence is observed, consider reducing the concentration of this compound, decreasing the incubation time, or including a wash step after staining.

-

Weak Signal: If the signal is too weak, increase the this compound concentration or incubation time. Ensure that the correct laser and emission filter are being used. For live-cell mitochondrial staining, ensure that the cells are healthy and their mitochondria are polarized.

Visualizations

Caption: General experimental workflow for staining cells with this compound.

Caption: Differential staining mechanism of this compound in live versus fixed cells.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]

- 3. Comparison of Sample Fixation and the use of this compound or anti-CD45 for Leukocyte Identification in Mouse Whole Blood for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry troubleshooting | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Cell Surface Staining | USF Health [health.usf.edu]

- 8. No-Compensation Immunophenotyping | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes: LDS-751 Staining for Live Cell Imaging

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye commonly used for identifying nucleated cells in flow cytometry and for fluorescence microscopy.[1][2] While it is characterized as a nucleic acid stain, its localization within a cell is highly dependent on cell viability. In live, healthy cells, this compound is largely excluded from the nucleus and instead accumulates in mitochondria with active membrane potentials.[3][4][5] This phenomenon is due to the dye's cationic nature, leading it to sequester in organelles with negative membrane potential. However, in cells with compromised plasma membranes (i.e., dead or fixed cells), the dye can enter the nucleus and intercalate with DNA, exhibiting a significant increase in fluorescence.[2][6] This dual-staining characteristic makes this compound a versatile tool for assessing cell viability and mitochondrial function. Its long wavelength emission makes it particularly useful for multicolor analysis with other common fluorophores.[1][3]

Quantitative Data Summary

The following table summarizes the key spectral and experimental parameters for using this compound in live cell applications.

| Parameter | Value | Source(s) |

| Excitation Maximum (on dsDNA) | ~543 nm | [1][3][7] |

| Alternative Excitation | 488 nm laser line | [1][2][3] |

| Emission Maximum (on dsDNA) | ~712 nm | [1][8][9] |

| Molecular Weight | 471.98 g/mol | [1] |

| Solvent for Stock Solution | Dimethylsulfoxide (DMSO) | [1] |

| Recommended Stock Concentration | 5 - 10 mM | [1][3] |

| Recommended Working Concentration | 1 - 10 µM | [1] |

| Incubation Time | 15 - 60 minutes | [1] |

| Primary Target in Live Cells | Polarized Mitochondrial Membranes | [1][4][10] |

| Fluorescence Enhancement (upon DNA binding) | ~20-fold | [1][3] |

Experimental Protocols

This section provides a detailed methodology for staining live adherent or suspension cells with this compound for analysis by fluorescence microscopy or flow cytometry.

I. Materials Required

-

This compound dye (powder form)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium (serum-free recommended for staining)

-

Adherent or suspension cells in culture

-

Standard cell culture equipment (e.g., incubator, centrifuge, pipettes)

-

Fluorescence microscope with appropriate filters (e.g., for Cy5) or a flow cytometer with a 488 nm or 561 nm laser.

II. Reagent Preparation

-

This compound Stock Solution (5 mM):

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare the stock solution by dissolving the appropriate mass of this compound powder in anhydrous DMSO to achieve a final concentration of 5-10 mM.[1][3] For example, to make a 5 mM stock solution from 5 mg of this compound (MW: 471.98), add 2.12 mL of DMSO.

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

This compound Working Solution (1-10 µM):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final working concentration (1-10 µM) in serum-free cell culture medium or PBS.[1] It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio for your specific cell type and application.[1]

-

Note: High concentrations of the dye may lead to non-specific staining.[1]

-

III. Staining Protocol for Adherent Cells

-

Culture adherent cells on coverslips, glass-bottom dishes, or microplates appropriate for imaging. Ensure cells are sub-confluent and healthy.

-

Aspirate the cell culture medium from the wells.

-

Gently wash the cells once with pre-warmed PBS or serum-free medium.

-

Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation time may vary between cell types.

-

(Optional) After incubation, remove the staining solution and wash the cells once or twice with pre-warmed culture medium or PBS to reduce background fluorescence.

-

Add fresh, pre-warmed medium to the cells for imaging.

-

Proceed immediately to analysis with a fluorescence microscope.

IV. Staining Protocol for Suspension Cells

-

Harvest the cells and centrifuge at a low speed (e.g., 200-400 x g) for 5 minutes to form a pellet.

-

Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS.

-

Count the cells and adjust the density to the desired concentration (e.g., 1 x 10⁶ cells/mL).

-

Add the this compound stock solution directly to the cell suspension to achieve the final working concentration (1-10 µM) and mix gently.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[1]

-

(Optional for microscopy, not recommended for flow cytometry) Centrifuge the cells, remove the supernatant, and resuspend in fresh medium or PBS to reduce background fluorescence.

-

Proceed immediately to analysis on a flow cytometer or by fluorescence microscopy.

V. Important Considerations

-

Live Cell Specificity: In viable nucleated cells, this compound staining is primarily mitochondrial.[4][5] A decrease in fluorescence can indicate mitochondrial depolarization.[4] Be cautious when interpreting fluorescence as solely indicative of nuclear status in live cell assays.[1][3]

-

Cytotoxicity: As with any live-cell stain, it is advisable to perform a cytotoxicity assay to ensure that the chosen staining concentration and incubation time do not adversely affect cell health.

-

Multicolor Analysis: Due to its far-red emission, this compound is suitable for multiplexing. However, spectral overlap can occur. When using it with other fluorophores, particularly FITC, proper compensation controls are critical for accurate flow cytometry data.[11][12]

-

Glassware: Ensure all glassware is thoroughly rinsed to remove any residual detergents, which can cause artifacts and affect staining.[1]

Visualizations

Caption: Experimental workflow for staining live cells with this compound.

Caption: Mechanism of this compound sequestration in live cell mitochondria.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 4. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discriminating between damaged and intact cells in fixed flow cytometric samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LDS 751 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]

- 8. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Comparison of Sample Fixation and the use of this compound or anti-CD45 for Leukocyte Identification in Mouse Whole Blood for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Mitochondrial Staining in Live Cells using LDS-751

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant fluorescent dye that serves as a valuable tool for the analysis of mitochondrial function in living cells. This styryl dye exhibits a distinct far-red fluorescence that is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. In healthy, non-apoptotic cells, the energized mitochondrial inner membrane drives the accumulation of the cationic this compound dye within the mitochondrial matrix. Consequently, a decrease in mitochondrial membrane potential, an early event in apoptosis and cellular stress, leads to a significant reduction in this compound fluorescence intensity within the mitochondria. This property allows for the sensitive detection of changes in mitochondrial function across various experimental conditions.

Initially characterized as a nucleic acid stain, in viable nucleated cells, this compound is largely excluded from the nucleus and preferentially accumulates in mitochondria with an intact membrane potential.[1] Its staining pattern is comparable to that of Rhodamine 123, a well-established mitochondrial membrane potential probe.[1] The far-red emission of this compound minimizes spectral overlap with other common fluorophores, making it a suitable candidate for multicolor imaging and flow cytometry applications.

Key Features of this compound

| Property | Value | Reference |

| Mechanism of Action | Accumulates in mitochondria of live cells based on membrane potential. | [1] |

| Excitation Maximum | ~543-561 nm | [2] |

| Emission Maximum | ~710-712 nm | [2] |

| Alternative Excitation | Can be excited with a 488 nm laser line. | [2] |

| Solubility | Soluble in DMSO and water. | [2] |

| Applications | Fluorescence Microscopy, Flow Cytometry, Live-Cell Imaging. | [1][2] |

Data Presentation: Quantitative Parameters for this compound Staining

The following table summarizes the recommended concentration ranges and incubation times for utilizing this compound for mitochondrial staining in live cells. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

| Parameter | Recommended Range | Notes | Reference |

| Stock Solution Concentration | 5-10 mM in DMSO | Store at -20°C, protected from light. | [2] |

| Working Concentration (Microscopy) | 0.04 - 42 µM (0.02 - 20 µg/mL) | Start with a concentration in the lower to mid-range and optimize for your specific cell type. Higher concentrations may lead to non-specific staining. | [1] |

| Working Concentration (Flow Cytometry) | 1 - 10 µM | A concentration of 10 µg/mL (~21 µM) has been successfully used. | [2] |

| Incubation Time | 15 - 60 minutes | Longer incubation times may not be necessary and could increase the risk of cytotoxicity. | [2] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Membrane Potential using Fluorescence Microscopy

This protocol provides a step-by-step guide for staining adherent cells with this compound to visualize and assess mitochondrial membrane potential.

Materials:

-

This compound

-

Anhydrous DMSO

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar far-red dyes)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.

-

-

Staining:

-

Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for your cell type, typically within the range of 0.1-10 µM.

-

Remove the existing culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing (Optional):

-

For clearer imaging, you can gently wash the cells once or twice with pre-warmed PBS or complete medium to remove excess dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for the far-red emission of this compound (Excitation: ~560 nm, Emission: ~710 nm). A standard Cy5 filter set is often suitable.

-

Live-cell imaging should be performed in a chamber that maintains physiological conditions (37°C, 5% CO2).

-

Experimental Controls:

-